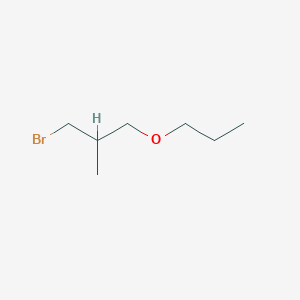![molecular formula C9H13NO B15254807 5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15254807.png)
5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable nitrile precursor with an oxirane compound . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with nucleophilic sites in biological molecules, leading to various biochemical effects. The spirocyclic structure may also contribute to its unique reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane-2-carbonitrile: Similar structure but lacks the methyl group at the 5-position.
4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile: Similar structure with a methyl group at a different position.
1-Oxaspiro[2.5]octan-4-one: Contains a ketone group instead of a nitrile.
Uniqueness
5-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-9(5-7)8(6-10)11-9/h7-8H,2-5H2,1H3 |
InChI Key |
DJYVTFKPAXBEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(C1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclobutyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B15254726.png)
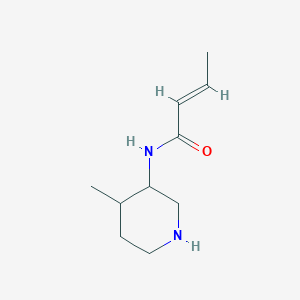
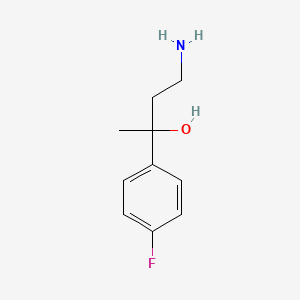
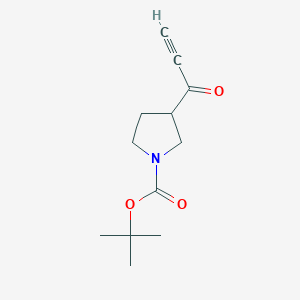
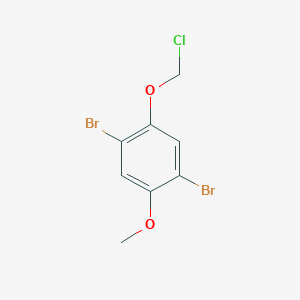


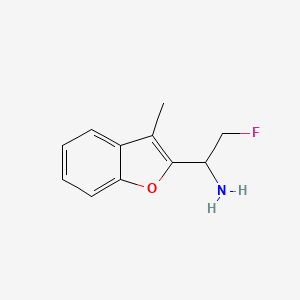
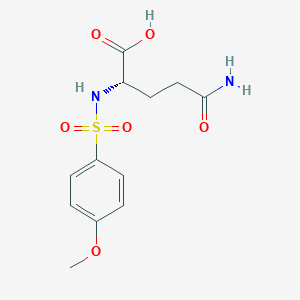

![[1-(Bromomethyl)cyclopropyl]cyclobutane](/img/structure/B15254793.png)
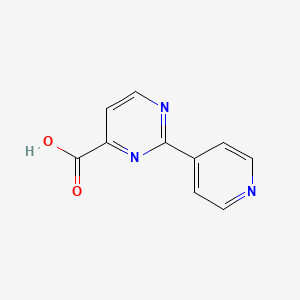
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B15254804.png)
